D-Phenylglycylampicillin

Catalog No.
S814548
CAS No.
10001-82-8
M.F
C24H26N4O5S
M. Wt
482.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Phenylglycylampicillin

CAS Number

10001-82-8

Product Name

D-Phenylglycylampicillin

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C24H26N4O5S

Molecular Weight

482.56

InChI

InChI=1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)C

Synonyms

D-Phenylglycylampicillin

Substrate for Studying Bacterial Enzymes:

D-PGA is a substrate for certain bacterial enzymes, particularly D-amino acid aminotransferases. These enzymes play a crucial role in bacterial metabolism by transferring amino groups between different molecules. Researchers can use D-PGA to study the activity, specificity, and inhibition of these enzymes. By modifying the structure of D-PGA, scientists can gain insights into the enzyme's interaction with its substrate.

Investigating Bacterial Resistance Mechanisms:

The D-amino acid moiety (D-phenylglycine) in D-PGA is not naturally recognized by most bacteria. This makes it a valuable tool for investigating bacterial resistance mechanisms. Bacteria resistant to ampicillin, a similar antibiotic, often possess enzymes that can cleave the beta-lactam ring, rendering the antibiotic ineffective. By studying how bacteria respond to D-PGA, researchers can gain insights into alternative resistance mechanisms that don't involve beta-lactamase enzymes [].

Synthesis of Semi-synthetic Antibiotics:

D-PGA can be used as a starting material for the synthesis of semi-synthetic antibiotics. These antibiotics are derived from natural antibiotics but have been modified to improve their properties, such as broadening their spectrum of activity or increasing their resistance to degradation by bacterial enzymes. The D-phenylglycine moiety of D-PGA can be replaced with other functional groups to create new antibiotics with different properties [].

D-Phenylglycylampicillin is a synthetic compound that belongs to the class of beta-lactam antibiotics. It is derived from ampicillin, which is widely used for treating bacterial infections. The chemical formula for D-Phenylglycylampicillin is C24H26N4O5S, and it features a phenylglycine moiety that enhances its pharmacological properties. This compound exhibits structural modifications that contribute to its unique biological activity compared to other derivatives of ampicillin.

Typical of beta-lactam antibiotics. The key reaction involves the hydrolysis of the beta-lactam ring, which is crucial for its antibacterial activity. The stability of this compound in acidic and basic conditions can vary, influencing its efficacy. Additionally, D-Phenylglycylampicillin can participate in acylation reactions, where it interacts with nucleophiles due to the electrophilic nature of the carbonyl carbon in the lactam ring .

D-Phenylglycylampicillin exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. Studies have shown that this compound retains potency against certain resistant strains, making it a candidate for further development in combating antibiotic resistance .

The D-enantiomer specifically may offer advantages in terms of bioavailability and reduced susceptibility to enzymatic degradation by beta-lactamases compared to its L-counterpart.

The synthesis of D-Phenylglycylampicillin typically involves several steps:

  • Formation of Phenylglycine: The starting material is phenylglycine, which can be synthesized through various methods including the Strecker synthesis.
  • Acylation with Ampicillin: The phenylglycine is then acylated with ampicillin under controlled conditions to ensure the formation of the desired beta-lactam structure.
  • Purification: The product is purified using techniques such as crystallization or chromatography to isolate D-Phenylglycylampicillin from unreacted materials and by-products.

These methods highlight the importance of stereochemistry in achieving the desired biological properties .

D-Phenylglycylampicillin has potential applications in clinical settings primarily as an antibiotic agent. Its unique structure allows for targeted therapy against infections caused by resistant bacterial strains. Moreover, research into its pharmacokinetic properties could lead to improved formulations for oral or intravenous administration. Additionally, it may serve as a lead compound for developing new antibiotics with enhanced efficacy and reduced side effects.

Interaction studies involving D-Phenylglycylampicillin focus on its pharmacological interactions with other drugs and biological molecules. These studies are essential for understanding potential drug-drug interactions that could affect therapeutic outcomes. Preliminary research indicates that this compound may interact with various cytochrome P450 enzymes, impacting its metabolism and clearance rates in vivo. Furthermore, investigations into its binding affinity with serum proteins are crucial for predicting its bioavailability and distribution within biological systems .

D-Phenylglycylampicillin shares structural similarities with several other beta-lactam antibiotics. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
AmpicillinBasic beta-lactam structureWidely used; susceptible to beta-lactamases
Phenoxyacetic acid derivativeContains phenoxy groupEnhanced stability against certain bacteria
CloxacillinContains a chlorinated phenolic groupIncreased resistance to staphylococcal penicillinases
MethicillinBulky side chainEffective against penicillinase-producing staphylococci
OxacillinContains a methoxy groupImproved resistance profile compared to ampicillin

D-Phenylglycylampicillin's unique modification with phenylglycine distinguishes it from these compounds, potentially offering enhanced antibacterial properties and reduced susceptibility to enzymatic degradation.

IUPAC Nomenclature and Absolute Stereochemistry

D-Phenylglycylampicillin represents a synthetic derivative of the beta-lactam antibiotic ampicillin, characterized by its complex stereochemical arrangement and distinctive molecular architecture [1]. The International Union of Pure and Applied Chemistry nomenclature for this compound is (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [1] [19].

The compound exhibits absolute stereochemistry with five defined stereocenters throughout its molecular framework [1] [19]. The stereochemical configuration follows the R-configuration at multiple asymmetric carbon centers, specifically at positions associated with the phenylglycine moieties [1] [7]. The absolute stereochemical arrangement is crucial for the compound's biological activity and structural integrity, with each chiral center contributing to the overall three-dimensional conformation [8] [19].

Stereochemical PropertyValueReference
Total Stereocenters5 [1] [19]
Defined Stereocenters5/5 [1] [19]
Configuration TypeAbsolute stereochemistry [1] [19]
Primary Chiral Centers2S, 5R, 6R, 2R, 2R [1] [19]
Optical ActivityUnspecified [19]

The molecular formula C24H26N4O5S reflects the incorporation of an additional phenylglycine unit compared to the parent ampicillin structure [1] [19]. The compound possesses a molecular weight of 482.6 grams per mole and an exact mass of 482.16239112 daltons [1]. The Chemical Abstracts Service registry number 10001-82-8 uniquely identifies this compound in chemical databases [1] [5].

Comparative Analysis with Parent Compound Ampicillin

The structural relationship between D-Phenylglycylampicillin and its parent compound ampicillin reveals significant molecular modifications that enhance the compound's properties [22]. Ampicillin, with the molecular formula C16H19N3O4S and molecular weight of 349.4 grams per mole, serves as the foundational structure upon which D-Phenylglycylampicillin is built [8] [22].

The key structural difference lies in the addition of a D-phenylglycine moiety to the ampicillin backbone [22]. This modification results in an increase of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, one oxygen atom, while maintaining the sulfur content [1] [22]. The enhanced molecular complexity is reflected in the increased heavy atom count of 34 compared to ampicillin's simpler structure [1].

Structural ParameterAmpicillinD-PhenylglycylampicillinReference
Molecular FormulaC16H19N3O4SC24H26N4O5S [1] [22]
Molecular Weight (g/mol)349.4482.6 [1] [22]
Phenylglycine Units12 [22]
Stereochemical ComplexitySingle R-centerMultiple R-centers [8] [22]
Beta-lactam RingPresentPresent [21] [22]

The D-configuration of the additional phenylglycine unit is particularly significant, as D-ampicillin demonstrates enhanced activity compared to L-ampicillin [8]. The stereochemical preference for the D-configuration at the alpha-amino position contributes to the compound's improved binding affinity to penicillin-binding proteins [8].

The beta-lactam ring system remains intact in both compounds, maintaining the characteristic four-membered cyclic amide structure that is essential for antibacterial activity [21] [23]. The ring strain and conformational arrangement of the beta-lactam moiety in D-Phenylglycylampicillin preserve the electrophilic character necessary for mechanism-based enzyme inhibition [21] [23].

Crystallographic and Conformational Studies

The crystallographic characterization of D-Phenylglycylampicillin has been approached through comparative studies with related beta-lactam structures and enzymatic complexes [10] [11]. Crystallographic investigations of D-phenylglycine aminotransferase, an enzyme involved in the biosynthesis of phenylglycine derivatives, provide structural insights relevant to D-Phenylglycylampicillin [11] [14].

The crystal structure of D-phenylglycine aminotransferase from Pseudomonas stutzeri reveals rhombohedral crystals belonging to space group P3121 or P3221, with unit cell parameters a = b = 75.155 Å and c = 147.554 Å [11] [14]. The asymmetric unit contains one molecule with 50.0% solvent content, and X-ray diffraction data collected to 2.3 Å resolution provide detailed structural information [11] [14].

Conformational studies of beta-lactam antibiotics demonstrate that the core scaffold adopts a bent conformation at the nitrogen atom bridging the two rings [21]. This conformational arrangement exposes the convex side of the beta-lactam rings to the active site of target enzymes, optimizing the nucleophilic attack by catalytic serine residues [21]. The bent conformation is maintained in D-Phenylglycylampicillin due to the preserved beta-lactam ring system [21].

Crystallographic ParameterValueReference
Space GroupP3121 or P3221 [11] [14]
Unit Cell a, b (Å)75.155 [11] [14]
Unit Cell c (Å)147.554 [11] [14]
Resolution (Å)2.3 [11] [14]
Solvent Content (%)50.0 [11] [14]

Crystal packing studies of related penicillin structures indicate that surface amino acid residues play crucial roles in crystal lattice formation [31]. The presence of multiple phenylglycine units in D-Phenylglycylampicillin potentially influences crystal contacts through aromatic stacking interactions and hydrogen bonding networks [31]. Surface entropy reduction strategies have been successfully applied to enhance crystallization properties of penicillin-related enzymes [31].

The conformational flexibility of D-Phenylglycylampicillin is constrained by the rigid beta-lactam core while allowing rotational freedom around the peptide bonds connecting the phenylglycine moieties [1]. The compound possesses seven rotatable bonds, indicating moderate conformational flexibility compared to its molecular size [1].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides detailed structural fingerprinting for D-Phenylglycylampicillin, revealing characteristic chemical shifts associated with the beta-lactam core and phenylglycine substituents [35] [36]. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive signals that enable unambiguous identification and structural elucidation [36].

The beta-lactam ring protons resonate at approximately 5.5 parts per million, a characteristic chemical shift that confirms the intact cyclic amide structure [28] [35]. This chemical shift region is diagnostic for beta-lactam antibiotics and remains relatively invariant across different penicillin derivatives [28] [35]. The preservation of this chemical shift in D-Phenylglycylampicillin confirms that the beta-lactam ring maintains its structural integrity despite the additional phenylglycine modification [28].

Aromatic proton signals appear in the chemical shift range of 7.0 to 8.0 parts per million, reflecting the presence of multiple phenyl rings from the phenylglycine units [16] [35]. The aromatic region exhibits complex multipicity patterns due to the overlapping signals from the two phenylglycine moieties [36]. The chemical shift pattern in the aromatic region differs significantly from simple ampicillin, displaying additional complexity consistent with the presence of the second phenylglycine unit [36].

NMR RegionChemical Shift (ppm)AssignmentReference
Beta-lactam protons~5.5Ring CH protons [28] [35]
Aromatic protons7.0-8.0Phenyl ring protons [16] [35]
Methyl groups1.5-2.0Thiazolidine methyls [28] [35]
Alpha-amino protonVariableCHN protons [36]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.6

Appearance

Solid powder

Wikipedia

D-phenylglycylampicillin

Dates

Modify: 2024-04-14

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